6-(4-tert-butylphenoxy)-1-hexanethiol
Description
6-(4-tert-Butylphenoxy)-1-hexanethiol is a thiol-functionalized compound featuring a hexyl chain terminated by a thiol (-SH) group and substituted with a bulky 4-tert-butylphenoxy moiety. This structure confers unique physicochemical properties, including enhanced steric hindrance and hydrophobicity compared to simpler alkanethiols like 1-hexanethiol . Its tert-butylphenoxy group likely improves thermal stability and influences self-assembly behavior in monolayers or nanocomposites .
Properties
IUPAC Name |
6-(4-tert-butylphenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-16(2,3)14-8-10-15(11-9-14)17-12-6-4-5-7-13-18/h8-11,18H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUJAHSCHQYNKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Hexanethiol (C6H13SH)
- Structure : A straight-chain alkanethiol with a six-carbon backbone.
- Key Differences: Lacks the bulky 4-tert-butylphenoxy substituent, resulting in lower molecular weight (118.24 g/mol vs. ~266.4 g/mol for 6-(4-tert-butylphenoxy)-1-hexanethiol) and higher volatility (Δvap H = 42.4–43.9 kJ/mol) .
- Applications: Widely used in biosensing due to favorable signal-to-background (S/B) ratios (4.9 vs. 1.4 for 6-mercapto-1-hexanol in DNA assays) and in nanoparticle functionalization .
6-[4-(5-Chloro-2-Benzoxazolyl)Phenoxy]-1-Hexanethiol (CBPHT)
- Structure: A mesogenic thiol with a benzoxazole-substituted phenoxy group.
- Key Differences : The heterocyclic benzoxazole group enhances liquid crystalline behavior, enabling applications in proton-exchange membranes with high ion conductivity (e.g., 0.1 S/cm at 80°C) .
- Comparison: The tert-butyl group in this compound may provide similar thermal stability but lacks the π-conjugated system critical for mesophase formation.
6-Mercapto-1-Hexanol (C6H13SOH)
- Structure : A hydroxyl-terminated alkanethiol.
- Key Differences: The polar -OH group increases hydrophilicity, making it suitable for DNA immobilization but less effective in reducing background noise (S/B = 1.4 vs. 4.9 for 1-hexanethiol) .
Biosensing and Surface Modification
- This compound: Limited direct data, but bulky substituents likely reduce monolayer density, enhancing electron transfer in electrochemical assays compared to dense 1-hexanethiol monolayers .
- 1-Hexanethiol: Superior to 6-mercapto-1-hexanol in S/B ratios (4.9 vs. 1.4) and provides near-zero capacitive currents in DNA immobilization .
Nanoparticle Functionalization
- 1-Hexanethiol: Forms mixed monolayers on gold nanoparticles (GNPs) with liquid crystal (LC) thiols (1:2 coverage ratio) .
Selectivity in Bioconjugation
- 1-Hexanethiol: Exhibits low reactivity toward 1,2-aminothiol-selective probes (e.g., IBH adducts) due to its high thiol pKa (~12), favoring cysteamine (pKa ~8.2) in competitive binding .
- This compound: The electron-donating tert-butyl group may slightly lower thiol pKa, but steric effects could further reduce reactivity compared to 1-hexanethiol.
Thermal and Mechanical Properties
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